Technical Guide: Synonyms and Applications of 1-Hydroxycyclopropane-1-carboxamide
Technical Guide: Synonyms and Applications of 1-Hydroxycyclopropane-1-carboxamide
The following technical guide provides an in-depth analysis of 1-Hydroxycyclopropane-1-carboxamide , a specialized intermediate in medicinal chemistry.
[1]
Part 1: Executive Summary & Chemical Identity[1]
1-Hydroxycyclopropane-1-carboxamide is a geminal disubstituted cyclopropane derivative characterized by high conformational rigidity and hydrophilicity.[1] Unlike its more common analogue, 1-aminocyclopropanecarboxylic acid (ACC), this hydroxy-amide variant serves as a critical "stealth" motif in modern drug design.[1] It is increasingly utilized in Antibody-Drug Conjugates (ADCs) to modulate linker polarity and in small-molecule inhibitors targeting Autotaxin and Neuropeptide Y5 receptors.[1]
Chemical Identification Table
| Attribute | Detail |
| Primary Name | 1-Hydroxycyclopropane-1-carboxamide |
| CAS Registry Number | 137682-88-3 (Amide form) |
| Precursor CAS | 17994-25-1 (1-Hydroxycyclopropanecarboxylic acid) |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 117.10 g/mol |
| SMILES | OC1(CC1)C(N)=O |
| InChI Key | NWNSIURBDQNMCZ-UHFFFAOYSA-N |
Synonyms & Nomenclature Variations
Researchers searching for this compound often encounter ambiguity due to the prominence of its acid precursor. The following hierarchy clarifies the naming conventions found in patent literature and chemical databases.
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IUPAC / Systematic Names:
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Database & Catalog Codes:
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BLD Pharm: BD00984751
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ChemSynthesis: 137682-88-3[1]
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Related (Non-Synonymous) Compounds:
Part 2: Synthesis & Experimental Protocols
The synthesis of 1-Hydroxycyclopropane-1-carboxamide typically proceeds via the hydroxy-acid intermediate , which is itself derived from cyclization or diazotization strategies.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the two primary synthetic routes: the Diazotization Route (from ACC) and the Malonate Cyclization Route .
Caption: Synthetic logic flow from commercially available precursors to the target amide.
Protocol A: Synthesis of the Precursor (Hydroxy-Acid)
Context: This step converts the amino group of ACC to a hydroxyl group via a diazonium intermediate, retaining the cyclopropane ring integrity.
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Reagents: 1-Aminocyclopropanecarboxylic acid (1.0 eq), Sodium Nitrite (NaNO₂, 1.5 eq), Sulfuric Acid (H₂SO₄, 1M).
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Procedure:
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Dissolve 1-aminocyclopropanecarboxylic acid in 1M H₂SO₄ at 0°C.
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Add aqueous NaNO₂ dropwise over 30 minutes, maintaining temperature <5°C to prevent ring opening.
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Allow the mixture to warm to room temperature and stir for 12 hours (evolution of N₂ gas observed).
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Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.
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Yield: ~60-70% of 1-Hydroxycyclopropanecarboxylic acid (White solid).[1][9]
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Protocol B: Conversion to 1-Hydroxycyclopropane-1-carboxamide
Context: Direct amidation of the alpha-hydroxy acid requires careful activation to avoid self-esterification (lactonization).[1]
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Reagents: 1-Hydroxycyclopropanecarboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq) or HATU (1.1 eq), Ammonium Chloride (NH₄Cl, 2.0 eq), DIPEA (3.0 eq), DMF/DCM.
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Procedure (Coupling Route):
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Dissolve the hydroxy-acid in dry DMF.[1]
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Add DIPEA and HATU; stir for 15 minutes at 0°C to form the activated ester.
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Add solid NH₄Cl (or bubble NH₃ gas) and allow to warm to room temperature.
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Stir for 4–6 hours. Monitor by TLC (Polar mobile phase required).
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Workup: Dilute with brine, extract with EtOAc. The product is highly polar; back-extraction of the aqueous layer may be necessary.[1]
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Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH 9:1).
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Validation: ¹H NMR (DMSO-d₆) should show cyclopropyl protons (δ 0.8–1.2 ppm) and two broad singlets for the amide NH₂.
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Part 3: Applications in Drug Development[1]
The 1-hydroxycyclopropane-1-carboxamide moiety is not merely a passive scaffold; it imparts specific physicochemical properties:
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Conformational Lock: The cyclopropane ring restricts the rotation of the amide, fixing the vector of hydrogen bond donors/acceptors.
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Polarity Modulation: The geminal hydroxyl group lowers logP, increasing solubility—a critical factor in ADC linker design.
Key Therapeutic Areas
1. Antibody-Drug Conjugates (ADCs)
Recent patent literature (e.g., EP3858386A1, US20220106311) highlights this molecule as a component of hydrophilic linkers .
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Mechanism: It serves as a spacer between the antibody and the cytotoxic payload (e.g., Exatecan or Camptothecin analogues).
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Benefit: The hydroxyl group improves the aqueous solubility of the payload-linker complex, preventing premature aggregation of the ADC in the bloodstream.
2. Small Molecule Inhibitors
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Autotaxin Inhibitors: Used as a headgroup to bind the active site zinc or hydrophobic pocket of the Autotaxin enzyme, implicated in fibrosis and cancer.
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Neuropeptide Y5 Antagonists: Incorporated into carbazole scaffolds to modulate binding affinity and blood-brain barrier (BBB) penetration.[1]
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SARM1 Inhibitors: Used in the development of modulators for axonal degeneration.
Application Hierarchy Diagram
Caption: Mapping the molecule's utility across high-value pharmaceutical pipelines.
References
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ChemicalBook. (n.d.). 1-Hydroxy-1-cyclopropanecarboxylic acid (CAS 17994-25-1) Product Description.[1][12] Retrieved from
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BLD Pharm. (n.d.). 1-Hydroxycyclopropane-1-carboxamide (CAS 137682-88-3).[1] Retrieved from
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Google Patents. (2021).[3] Ligand-drug conjugate of exatecan analogue (EP3858386A1).[1] Retrieved from
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Google Patents. (2022).[10] Autotaxin inhibitor compounds (US20220106311A1).[10] Retrieved from
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Google Patents. (2002).[10] Carbazole neuropeptide Y5 antagonists (US6399631B1).[6] Retrieved from
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Organic Syntheses. (1981). Cyclopropane-1,1-dicarboxylic acid.[1] Org. Synth. 1981, 60,[1] 66. Retrieved from
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